5-Indenylphosphonoformic acid
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Overview
Description
5-Indenylphosphonoformic acid is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an indenyl group attached to a phosphonoformic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Indenylphosphonoformic acid typically involves the reaction of indene with phosphonoformic acid under specific conditions. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Indenylphosphonoformic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the phosphonoformic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide as a solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted compounds, depending on the specific reaction conditions .
Scientific Research Applications
5-Indenylphosphonoformic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Indenylphosphonoformic acid involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral DNA polymerases by binding to the pyrophosphate binding site, thereby preventing the replication of viral DNA . This selective inhibition is crucial for its effectiveness against viruses like cytomegalovirus and herpes simplex virus.
Comparison with Similar Compounds
Similar Compounds
Phosphonoformic acid: Shares the phosphonoformic acid moiety but lacks the indenyl group.
Indenyl complexes: Compounds containing the indenyl ligand, such as transition metal indenyl complexes.
Uniqueness
5-Indenylphosphonoformic acid is unique due to the combination of the indenyl group and the phosphonoformic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
74270-28-3 |
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Molecular Formula |
C10H11O5P |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
[2,3-dihydro-1H-inden-5-yloxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C10H11O5P/c11-10(12)16(13,14)15-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12)(H,13,14) |
InChI Key |
FCEYNDZHHCDFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OP(=O)(C(=O)O)O |
Origin of Product |
United States |
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